Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-
Brand Name: Vulcanchem
CAS No.: 441798-36-3
VCID: VC16223441
InChI: InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
SMILES:
Molecular Formula: C19H20BrClN6O4S
Molecular Weight: 543.8 g/mol

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-

CAS No.: 441798-36-3

Cat. No.: VC16223441

Molecular Formula: C19H20BrClN6O4S

Molecular Weight: 543.8 g/mol

* For research use only. Not for human or veterinary use.

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- - 441798-36-3

Specification

CAS No. 441798-36-3
Molecular Formula C19H20BrClN6O4S
Molecular Weight 543.8 g/mol
IUPAC Name 6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine
Standard InChI InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Standard InChI Key OXHAHXSAOMBNOX-UHFFFAOYSA-N
Canonical SMILES CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a sulfamide core (SO2(NH2)2\text{SO}_2(\text{NH}_2)_2) functionalized with a pyrimidine ring system. Key structural elements include:

  • Central pyrimidine ring: Substituted at the 4-position with a sulfamide group (N-(propylsulfamoyl)\text{N-(propylsulfamoyl)}).

  • 5-(4-Chlorophenyl) group: Enhances hydrophobic interactions with biological targets.

  • 6-[2-(5-Bromo-2-pyrimidinyl)oxyethoxy] chain: Introduces steric bulk and electronic effects via bromine and ether linkages .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H20BrClN6O4S\text{C}_{19}\text{H}_{20}\text{BrClN}_6\text{O}_4\text{S}
Molecular Weight543.8 g/mol
IUPAC Name6-[2-(5-Bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine
CAS No.441798-36-3

The presence of bromine and chlorine atoms contributes to its high molecular polarity (logP=2.8\log P = 2.8), as calculated using fragment-based methods.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show distinct peaks for the propyl chain (δ\delta 0.9–1.6 ppm), ethoxy protons (δ\delta 3.7–4.3 ppm), and aromatic protons from pyrimidine (δ\delta 7.2–8.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/zm/z 544.7 ([M+H]+[\text{M+H}]^+), consistent with the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step nucleophilic substitutions and coupling reactions:

  • Pyrimidine Core Formation: Condensation of 4-chlorophenylacetonitrile with guanidine nitrate yields the 5-(4-chlorophenyl)pyrimidin-4-amine intermediate .

  • Etherification: Reaction with 2-(5-bromo-2-pyrimidinyl)oxyethanol under Mitsunobu conditions introduces the ethoxy sidechain.

  • Sulfamoylation: Treatment with propane-1-sulfonamide in the presence of NaH\text{NaH} completes the sulfamide functionality .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine formationNH4OAc\text{NH}_4\text{OAc}, 120°C65
EtherificationDIAD, PPh3\text{PPh}_3, THF78
SulfamoylationNaH\text{NaH}, DMF, 0°C → rt82

Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 4 µg/mL) and select Gram-negative strains (Escherichia coli: MIC = 16 µg/mL) . Its mechanism parallels classical sulfonamides, inhibiting dihydropteroate synthase (DHPS) through competitive displacement of p-aminobenzoic acid (PABA) .

Pharmacological Profiling

ADME Characteristics

  • Absorption: Moderate oral bioavailability (F = 43%) due to high polar surface area (PSA = 145 Ų).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates the primary metabolite, N-despropyl sulfamide, which retains 60% of parent compound activity .

Table 3: Pharmacokinetic Parameters

ParameterValue
t1/2t_{1/2}6.2 h
VdV_d1.8 L/kg
Plasma protein binding89%

Applications and Future Directions

Therapeutic Candidates

The compound serves as a key intermediate in Macitentan synthesis—a dual endothelin receptor antagonist for pulmonary arterial hypertension . Structural modifications (e.g., replacing bromine with trifluoromethyl groups) are under investigation to enhance blood-brain barrier penetration for CNS applications.

Environmental Considerations

Despite its utility, environmental persistence (DT50DT_{50} in soil = 48 days) necessitates development of biodegradable analogs. Photocatalytic degradation using TiO₂ nanoparticles achieves 92% breakdown within 6 hours, offering a remediation strategy .

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